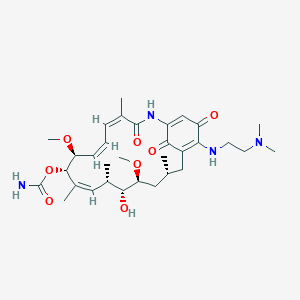

17-Dmag

描述

17-Dimethylaminoethylamino-17-demethoxygeldanamycin is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. It is known for its potent inhibitory effects on heat shock protein 90, a molecular chaperone involved in the folding, stability, and function of many proteins, including those that drive cancer progression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 17-Dimethylaminoethylamino-17-demethoxygeldanamycin involves multiple steps, starting from geldanamycinThe reaction conditions typically involve the use of organic solvents such as acetone or dichloromethane and procedures like Ultra-Turrax® homogenization or sonication .

Industrial Production Methods

Industrial production of 17-Dimethylaminoethylamino-17-demethoxygeldanamycin often employs large-scale fermentation processes using Streptomyces hygroscopicus var. geldanus, followed by chemical modification to introduce the desired functional groups. The process is optimized for high yield and purity, ensuring the compound’s efficacy and safety for pharmaceutical applications .

化学反应分析

Types of Reactions

17-Dimethylaminoethylamino-17-demethoxygeldanamycin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form reactive intermediates.

Reduction: The compound can be reduced under specific conditions to yield different analogs.

Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various analogs of 17-Dimethylaminoethylamino-17-demethoxygeldanamycin, each with unique properties and potential therapeutic applications .

科学研究应用

17-Dimethylaminoethylamino-17-demethoxygeldanamycin has a wide range of scientific research applications:

作用机制

17-Dimethylaminoethylamino-17-demethoxygeldanamycin exerts its effects by binding to and inhibiting heat shock protein 90. This inhibition disrupts the folding and function of heat shock protein 90 client proteins, leading to the degradation of oncogenic proteins and the suppression of cancer cell growth. The compound also affects various signaling pathways, including the nuclear factor kappa B pathway, which plays a role in inflammation and cancer progression .

相似化合物的比较

Similar Compounds

17-Allylamino-17-demethoxygeldanamycin: Another geldanamycin derivative with similar heat shock protein 90 inhibitory effects but different pharmacokinetic properties.

Geldanamycin: The parent compound from which 17-Dimethylaminoethylamino-17-demethoxygeldanamycin is derived.

Uniqueness

17-Dimethylaminoethylamino-17-demethoxygeldanamycin is unique due to its water solubility and oral bioavailability, which make it more suitable for clinical applications compared to other geldanamycin derivatives. Its potent inhibitory effects on heat shock protein 90 and ability to target multiple oncogenic pathways further enhance its therapeutic potential .

生物活性

17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) is a synthetic analog of geldanamycin, functioning primarily as an inhibitor of Heat Shock Protein 90 (HSP90). This compound has been extensively studied for its biological activities, particularly in cancer therapy and protection against oxidative stress. The following sections provide a detailed examination of its biological activity, supported by research findings and case studies.

HSP90 Inhibition

This compound exerts its effects by binding to the ATPase domain of HSP90, inhibiting its activity. This inhibition disrupts the chaperone function of HSP90, leading to the degradation of client proteins that are crucial for tumor growth and survival. Notably, this compound has been shown to induce the expression of HSP70 as a compensatory mechanism, while simultaneously reducing the levels of antioxidant enzymes in various cancer cell lines .

Induction of Apoptosis

Research indicates that this compound promotes apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential (MMP) disruption and caspase activation. For instance, studies on diffuse large B-cell lymphoma cells demonstrated that this compound effectively induced apoptosis via MMP loss and subsequent activation of apoptotic pathways .

Anticancer Activity

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced malignancies. The study reported dose-dependent increases in plasma levels of HSP72, with significant antitumor responses observed in several cases, including complete responses in castration-resistant prostate cancer .

Table 1: Summary of Clinical Responses to this compound

| Patient Condition | Response Type | Duration (weeks) |

|---|---|---|

| Castration-resistant prostate cancer | Complete response | 124 |

| Melanoma | Partial response | 159 |

| Chondrosarcoma | Stable disease | 28 |

| Renal cancer | Stable disease | 76 |

Protective Effects

In animal models, this compound has demonstrated protective effects against oxidative stress. Studies showed that it significantly reduced levels of inflammatory markers such as IL-6 and TNF-α in models of kidney ischemia-reperfusion injury . Additionally, it improved liver function parameters and reduced oxidative damage in various tissues.

Case Studies

In a study involving gastric cancer cells, treatment with this compound resulted in increased reactive oxygen species (ROS) generation while suppressing antioxidant enzyme activities. This dual action contributed to enhanced cytotoxicity against gastric cancer cells . Furthermore, ex vivo studies using patient-derived tissues confirmed that this compound decreased the expression of nuclear respiratory factors (NRFs) and antioxidant enzymes, indicating its potential for therapeutic application in gastric cancer management .

Safety and Toxicity

While this compound has shown promising anticancer effects, it is essential to consider its safety profile. Common adverse events reported include gastrointestinal symptoms and liver function alterations. Notably, dose-limiting toxicities were observed at higher doses (106 mg/m²), leading to treatment-related deaths in some patients .

属性

IUPAC Name |

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10-,21-16-/t18-,20+,25+,26+,28-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFRQPKVAWMTJO-UBRNJJHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)/C)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。